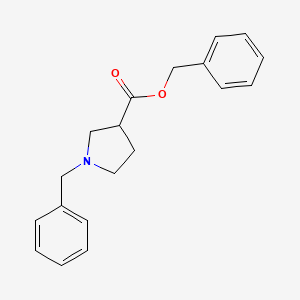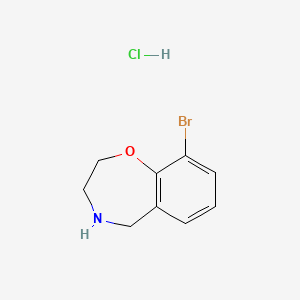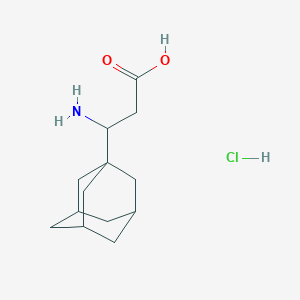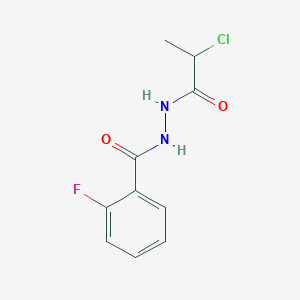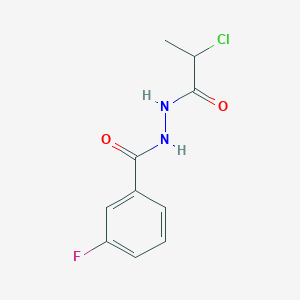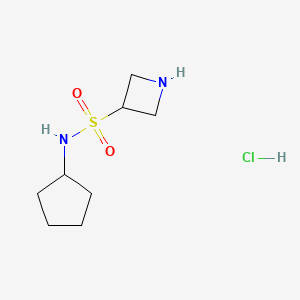![molecular formula C12H16ClN3O2 B1379482 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1803600-64-7](/img/structure/B1379482.png)
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The 3,4-dimethoxyphenylmethyl group suggests the presence of a benzene ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques provide information about the number and type of atoms in the molecule, their connectivity, and the presence of functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Without specific information, it’s difficult to predict the exact reactions this compound might undergo.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
One significant application is in the synthesis of heterocyclic compounds. For instance, the reactivity of certain pyrazoline derivatives, akin to the chemical structure , has been explored for creating a range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of these compounds under mild conditions facilitates the generation of versatile cynomethylene dyes from various precursors, highlighting its importance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Drug Delivery Systems
Another application area is in the development of drug delivery systems. Xylan derivatives, which can be chemically modified to produce biopolymer ethers and esters, demonstrate how modifications in functional groups affect the properties of the resultant compounds. Such chemically modified biopolymers can form spherical nanoparticles for drug delivery applications, suggesting a potential use for the discussed compound in creating novel drug delivery vehicles (Petzold-Welcke et al., 2014).
Medicinal Chemistry
In medicinal chemistry, the pyrazole nucleus, part of the discussed compound's structure, is notable for its presence in biologically active compounds. Pyrazole derivatives exhibit a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This highlights the compound's potential as a pharmacophore in designing new therapeutic agents. Synthesis strategies for pyrazoline derivatives, including those similar to the discussed compound, aim at annelating different heterocyclic nuclei to extend the categories of bioactive heterocyclic systems (Dar & Shamsuzzaman, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-16-11-4-3-9(5-12(11)17-2)7-15-8-10(13)6-14-15;/h3-6,8H,7,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBMDJDXVWSDMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C=N2)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
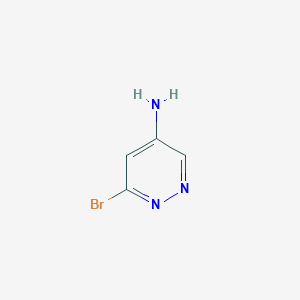
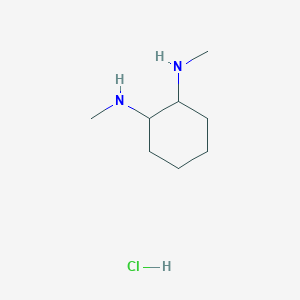
![2-Azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1379402.png)
